2-Bromo-3-methylbutyric acid
Overview
Description
2-Bromo-3-methylbutyric acid, also known as α-bromoisovaleric acid, is a halogenated carboxylic acid with the molecular formula C5H9BrO2. This compound is characterized by the presence of a bromine atom attached to the second carbon of a butyric acid chain, with a methyl group on the third carbon. It is a chiral molecule, existing in both ® and (S) enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbutyric acid can be synthesized through the bromination of 3-methylbutyric acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 3-methylbutyric acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Polar solvents (DMSO, acetonitrile), nucleophiles (amines, thiols, alkoxides).
Reduction: Reducing agents (LiAlH4, NaBH4).
Oxidation: Oxidizing agents (KMnO4, CrO3).
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-Methylbutyric acid.
Oxidation: Corresponding ketones or aldehydes.
Scientific Research Applications
2-Bromo-3-methylbutyric acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-3-methylbutyric acid involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This property is exploited in various chemical and biological applications where the compound acts as an alkylating agent, modifying proteins, enzymes, and other biomolecules .
Comparison with Similar Compounds
- 2-Bromopropionic acid
- 2-Bromo-2-methylpropionic acid
- 3-Bromopropionic acid
- 4-Bromobutyric acid
- 2-Bromobutyric acid
Comparison: 2-Bromo-3-methylbutyric acid is unique due to the presence of both a bromine atom and a methyl group on the butyric acid chain. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other brominated carboxylic acids. For instance, 2-bromopropionic acid lacks the methyl group, resulting in different steric and electronic properties .
Properties
IUPAC Name |
2-bromo-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBARDWJXBGYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870617 | |
Record name | Butanoic acid, 2-bromo-3-methyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID30870617 | |
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Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565-74-2, 169320-29-0 | |
Record name | 2-Bromo-3-methylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Bromoisovaleric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565742 | |
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Record name | 2-Bromo-3-methylbutyric acid | |
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Record name | 2-Bromo-3-methylbutyric acid | |
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Record name | Butanoic acid, 2-bromo-3-methyl- | |
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Record name | Butanoic acid, 2-bromo-3-methyl- | |
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Record name | (R)-2-bromo-3-methylbutyric acid diisopropylamine salt | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-bromo-3-methylbutyric acid | |
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Record name | .ALPHA.-BROMOISOVALERIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of understanding the crystal structure of 2-bromo-3-methylbutyric acid?
A1: Understanding the crystal structure of a compound, particularly its intermolecular interactions and packing, offers valuable insights into its physical and chemical properties. [] For instance, the research reveals that racemic this compound forms denser crystals than its enantiopure counterpart. [] This information can be crucial in predicting solubility, stability, and even potential applications in material science.
Q2: What is the primary reaction pathway of this compound in the gas phase?
A2: In the gas phase, this compound undergoes unimolecular elimination to yield isobutyraldehyde, carbon monoxide (CO), and hydrogen bromide (HBr). [] This reaction is believed to proceed through a polar five-membered cyclic transition state. []
Q3: How is this compound utilized in the synthesis of more complex molecules?
A3: While this compound itself might not be the final target molecule, its reactivity makes it a valuable building block in organic synthesis. For example, it serves as a key intermediate in the synthesis of CGS30440, a potent angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) dual inhibitor. [] Specifically, it undergoes a nucleophilic substitution reaction where the bromine atom is displaced by thioacetate, leading to the final compound. []
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